molecular formula C7H6O B3334259 (18O)Benzaldehyde CAS No. 55076-26-1

(18O)Benzaldehyde

Cat. No.: B3334259
CAS No.: 55076-26-1
M. Wt: 108.12 g/mol
InChI Key: HUMNYLRZRPPJDN-PPJXEINESA-N
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Description

(18O)Benzaldehyde is a labeled isotopic compound of benzaldehyde, where the oxygen atom in the aldehyde group is replaced with the isotope oxygen-18. This compound is often used in scientific research to study reaction mechanisms and pathways due to the distinct mass difference introduced by the isotope.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde involves the oxidation of toluene in the presence of magnesium oxide.

    Oxidation of Benzyl Alcohol: Another method involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis of Benzal Chloride: Benzal chloride can be hydrolyzed in the presence of water to produce benzaldehyde.

Industrial Production Methods

    Oxidation of Toluene with Air: In industrial settings, toluene is oxidized using air in the presence of a vanadium (V) oxide catalyst.

    Fractional Steam Distillation: Benzaldehyde can be produced from cinnamaldehyde through fractional steam distillation in the presence of a hydroxide catalyst.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Reagents: Amines, hydroxylamine, phenylhydrazine.

Major Products

    Benzoic Acid: Formed through oxidation.

    Benzyl Alcohol: Formed through reduction.

    Schiff Bases, Oximes, Hydrazones: Formed through condensation reactions.

Mechanism of Action

The mechanism of action of (18O)Benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it is absorbed via the gastrointestinal tract, skin, and lungs. It is rapidly distributed in the blood and kidneys and excreted primarily through urine. The compound undergoes oxidation to benzoic acid and reduction to benzyl alcohol, which are then conjugated and excreted .

Comparison with Similar Compounds

(18O)Benzaldehyde is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The isotopic labeling in this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of chemical and biological processes.

Properties

IUPAC Name

(18O)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i8+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-PPJXEINESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=[18O]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514617
Record name (~18~O)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55076-26-1
Record name (~18~O)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55076-26-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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